molecular formula C10H12O B1329390 2',4'-Dimethylacetophenone CAS No. 89-74-7

2',4'-Dimethylacetophenone

Cat. No.: B1329390
CAS No.: 89-74-7
M. Wt: 148.20 g/mol
InChI Key: HSDSKVWQTONQBJ-UHFFFAOYSA-N
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Description

It is a colorless to slightly yellow oily liquid with a sweet, floral, woody, and minty odor . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

2’,4’-Dimethylacetophenone is a phenolic compound present in the essential oil of the labdanum of Cistus ladanifer . Its primary targets are plant species such as Lactuca sativa and Allium cepa . The compound inhibits total germination and radicle growth of these plants, and it strongly delays germination and reduces hypocotyl size .

Mode of Action

The compound interacts with its targets by inhibiting total germination and radicle growth . The position and number of methyl groups affect the efficacy of the derivative . 2’,4’-Dimethylacetophenone was found to be the most phytotoxic compound among the tested phenolic compounds . The activity of the compounds depended on their concentration and presented hormetic effects .

Biochemical Pathways

It is known that the compound inhibits total germination and radicle growth, suggesting that it may interfere with the biochemical pathways involved in these processes .

Pharmacokinetics

It is known that the compound is an endogenous metabolite , suggesting that it is likely to be well-absorbed and distributed within the body, metabolized, and excreted.

Result of Action

The result of the action of 2’,4’-Dimethylacetophenone is the inhibition of total germination and radicle growth in certain plant species . It also strongly delays germination and reduces hypocotyl size . The compound’s effects are concentration-dependent and can exhibit hormetic effects .

Action Environment

The action of 2’,4’-Dimethylacetophenone is influenced by environmental factors such as concentration . The compound’s phytotoxic activity is dependent on its concentration . In addition, the compound exhibits hormetic effects, which means that its effects can vary depending on the dose or concentration .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,4’-Dimethylacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,4-dimethylbenzene (xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of 2’,4’-Dimethylacetophenone often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dimethylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

2’,4’-Dimethylacetophenone can be compared with other similar compounds such as:

    4’-Methoxyacetophenone: Similar in structure but contains a methoxy group instead of methyl groups.

    3’,4’-Dimethylacetophenone: Similar but with different positions of the methyl groups on the aromatic ring.

    2’,4’-Dichloroacetophenone: Contains chlorine atoms instead of methyl groups.

Uniqueness: 2’,4’-Dimethylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and properties are required .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDSKVWQTONQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058997
Record name 1-(2,4-Dimethylphenyl)ethanone
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow oily liquid with a sweet, floral, woody, minty odour
Record name 2,4-Dimethylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

117.00 to 118.00 °C. @ 18.00 mm Hg
Record name 2',4'-Dimethylacetophenone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2,4-Dimethylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.993-0.999
Record name 2,4-Dimethylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

89-74-7
Record name 2′,4′-Dimethylacetophenone
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Record name 2,4-Dimethylacetophenone
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Record name 2',4'-Dimethylacetophenone
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Record name Ethanone, 1-(2,4-dimethylphenyl)-
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Record name 1-(2,4-Dimethylphenyl)ethanone
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Record name 2',4'-dimethylacetophenone
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Record name 2',4'-DIMETHYLACETOPHENONE
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Record name 2',4'-Dimethylacetophenone
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URL http://www.hmdb.ca/metabolites/HMDB0032140
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the phytotoxic effects of 2',4'-dimethylacetophenone on plants?

A: this compound has been identified as a phytotoxic compound found in the essential oil of Cistus ladanifer, a Mediterranean plant known for its allelopathic properties []. Research shows that it can inhibit seed germination and hinder seedling growth in both Lactuca sativa (lettuce) and Allium cepa (onion) []. Interestingly, the effect varies depending on the plant species, concentration of the compound, and the growth medium used (soil vs. paper) [].

Q2: How does the structure of this compound influence its phytotoxic activity compared to other similar compounds?

A: Studies comparing this compound with propiophenone and 4'-methylacetophenone reveal that the number and position of methyl groups on the aromatic ring impact the compound's efficacy []. Specifically, this compound, possessing two methyl groups, exhibited the strongest phytotoxic effects among the three compounds tested []. This suggests that the presence and position of methyl groups likely influence the interaction of these compounds with their plant targets.

Q3: Beyond its phytotoxic properties, does this compound exhibit other biological activities?

A: Research indicates that this compound can be utilized as a building block for synthesizing Schiff bases []. These Schiff bases, when complexed with metals like Co(II), Cu(II), Ni(II), and Zn(II), display promising antimicrobial activity []. This antimicrobial effect is attributed to the chelation process, which reduces the polarity of the metal ion upon coordination with the Schiff base ligand [].

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